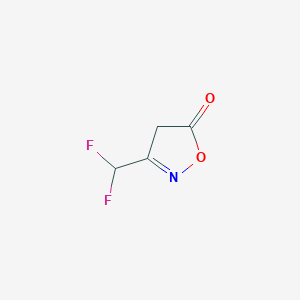

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one

説明

Chemical Structure and Properties 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one (CAS: 685-65-4) is a heterocyclic compound with the molecular formula C₃H₃F₂NO₂ and a molecular weight of 135.07 g/mol . Its structure comprises a five-membered oxazolone ring fused with a difluoromethyl substituent at position 2. The compound’s reactivity is influenced by the electron-withdrawing effects of the difluoromethyl group and the inherent polarity of the oxazolone ring, making it a versatile intermediate in agrochemical and pharmaceutical synthesis.

特性

IUPAC Name |

3-(difluoromethyl)-4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2NO2/c5-4(6)2-1-3(8)9-7-2/h4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGOHTYVWTWGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one typically involves the introduction of the difluoromethyl group into the oxazolone ring. One common method is the reaction of difluoromethylated precursors with oxazolone intermediates under controlled conditions. For example, the difluoromethylation of heterocycles can be achieved via radical processes, which are facilitated by photoredox catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using efficient and scalable methods. The use of non-precious metal catalysts, such as iron or copper, can be employed to achieve high yields and selectivity in the difluoromethylation process .

化学反応の分析

Types of Reactions

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolone derivatives.

Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated oxazolone derivatives, while substitution reactions can produce a variety of functionalized oxazolones .

科学的研究の応用

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of new materials and chemical processes

作用機序

The mechanism of action of 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Structural Analogues and Substituent Variations

The 4,5-dihydro-1,2-oxazol-5-one scaffold is highly modular. Key structural analogues include:

Key Observations :

- Substituent Effects : The difluoromethyl group enhances thermal stability and lipophilicity compared to methoxy or methylphenyl substituents, favoring agrochemical applications .

- Ring Modifications : Replacement of the oxazolone with a triazole ring (as in ) increases molecular complexity and bioactivity, particularly in herbicides.

Physicochemical and Reactivity Comparisons

- Polarity : The difluoromethyl group increases electrophilicity at the oxazolone carbonyl, enhancing reactivity in nucleophilic substitutions compared to methoxyphenyl analogues .

- Tautomerism: Unlike 3-aryl derivatives (e.g., ’s imine-enamine tautomerism), the target compound exhibits stable keto-enol equilibrium due to fluorine’s inductive effects .

- Thermal Stability: Difluoromethyl-substituted oxazolones demonstrate higher decomposition temperatures (>200°C) than non-fluorinated analogues .

生物活性

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological applications. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various pharmacological investigations.

This compound has the molecular formula C5H6F2N2O and a molecular weight of 135.07 g/mol. Its structure includes an oxazolone ring, which is known for its involvement in various biological activities.

Anticancer Properties

Research indicates that compounds similar to 3-(difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one exhibit significant anticancer activities. For instance, studies on fluorinated derivatives have shown promising results against human hepatocellular carcinoma (HepG2) cell lines. These compounds often induce cell cycle arrest and apoptosis through mechanisms involving cyclin-dependent kinases (CDKs) and caspase activation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Difluoromethyl-4,5-dihydro-1,2-oxazol-5-one | HepG2 | TBD | CDK inhibition |

| 3,3-Difluoro-2,2-dimethyl-1,6-diphenyl-tetrahydropyridin-4-ol | HepG2 | 21.25 | G0/G1 arrest via CDK7 inhibition |

| 3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-one | A549 | TBD | Apoptosis induction |

Antibacterial Activity

The biological activity of 3-(difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one extends to antibacterial properties as well. Similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the difluoromethyl group is believed to enhance the interaction with bacterial targets .

Table 2: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | MIC (µg/mL) |

|---|---|---|

| 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one | MRSA | TBD |

| Maesopsin-6-O-glucoside | E. coli | 62.5 |

| Maesopsin-6-O-glucoside | E. faecalis | 78.12 |

The mechanisms through which 3-(difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one exerts its biological effects are multifaceted:

- Cell Cycle Arrest : Similar compounds have been shown to induce G0/G1 phase arrest by inhibiting CDK activity.

- Apoptosis Induction : Activation of caspase pathways leads to programmed cell death in cancerous cells.

- Antibacterial Action : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Case Studies

Recent studies highlight the potential of difluoromethylated compounds in treating resistant strains of bacteria and specific cancer types. For example:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。